molecular formula C7H8ClF3N2 B1404160 (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride CAS No. 1956369-51-9

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

Cat. No. B1404160
M. Wt: 212.6 g/mol
InChI Key: LVBGXWQUSGRMPW-UHFFFAOYSA-N
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Description

“(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8ClF3N2 and a molecular weight of 212.6 g/mol . It is used in various chemical reactions and has specific safety precautions associated with its use .


Molecular Structure Analysis

The molecular structure of “(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” consists of a pyridine ring with a trifluoromethyl group at the 6-position and a methanamine group at the 3-position .


Physical And Chemical Properties Analysis

“(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

  • Schiff bases of 3-aminomethyl pyridine, including derivatives related to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, have been synthesized and assessed for anticonvulsant activity. These compounds exhibit significant seizures protection and have been structurally confirmed through various spectroscopic methods (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes, including those with ligands related to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, have shown notable photocytotoxicity in red light to various cell lines and have been utilized in cellular imaging (Basu et al., 2014).
  • Another study on Iron(III) complexes with pyridoxal Schiff bases, including derivatives of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, demonstrates their enhanced cellular uptake and significant photocytotoxicity in cancer cells (Basu et al., 2015).

Synthesis of Novel Derivatives and Applications in Chemistry

  • The synthesis of novel imidazo[1,5-a]pyridine derivatives starting from compounds including (6-(Trifluoromethyl)pyridin-3-yl)methanamine shows potential in developing new chemical entities (Mihorianu et al., 2010).
  • Pincer palladacycles, synthesized using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have been evaluated for catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).

Detection of Anions and Photophysical Properties

  • A study focusing on tri-(2-picolyl)amine-modified triarylborane, similar in structure to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, has revealed its potential in effectively detecting and discriminating cyanide and fluoride anions in aqueous solution (Zhang et al., 2019).

Anticancer Activity

  • Novel pyridine bearing biologically active derivatives, including those related to (6-(Trifluoromethyl)pyridin-3-yl)methanamine, have been synthesized and showed promising anticancer activities against various cancer cell lines (Hafez & El-Gazzar, 2020).

Applications in Coordination Chemistry

  • A review of the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, similar to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, has highlighted their use in biological sensing and in iron complexes with unique properties (Halcrow, 2005).

Safety And Hazards

This compound has specific safety precautions associated with its use. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBGXWQUSGRMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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